2-Fluoro-5-iodobenzoyl chloride chemical properties
2-Fluoro-5-iodobenzoyl chloride chemical properties
An In-Depth Technical Guide to 2-Fluoro-5-iodobenzoyl Chloride: Properties, Reactivity, and Applications in Drug Discovery
Abstract
2-Fluoro-5-iodobenzoyl chloride is a halogenated aromatic acyl chloride that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and materials science. Its unique trifunctional architecture—comprising a highly reactive acyl chloride, an aryl iodide suitable for cross-coupling, and an electron-withdrawing aryl fluoride—offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of its core chemical properties, spectroscopic signature, reactivity profile, and synthetic utility. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights, offering researchers and drug development professionals a comprehensive resource for leveraging this potent reagent in their work.
Introduction: The Strategic Value of a Trifunctional Reagent
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine, in particular, is prized for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific electronic interactions.[1] 2-Fluoro-5-iodobenzoyl chloride, CAS No. 186584-73-6, capitalizes on these benefits while providing two additional, orthogonally reactive sites.[2][3]
The molecule's utility stems from its three key functional groups:
-
Acyl Chloride: A powerful electrophile for facile amide and ester bond formation, a cornerstone of drug molecule synthesis.
-
Aryl Iodide: An exceptional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse carbon-based substituents.
-
Aryl Fluoride: A critical modulator of the electronic properties of the benzene ring and a contributor to the final compound's biological profile.
This guide will dissect these features, providing a logical framework for understanding and applying 2-Fluoro-5-iodobenzoyl chloride in complex synthetic workflows.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties and spectroscopic characteristics is fundamental to its effective use in the laboratory.
Core Physicochemical Data
The key physical and chemical identifiers for 2-Fluoro-5-iodobenzoyl chloride are summarized below for quick reference.[2][4]
| Property | Value | Source(s) |
| CAS Number | 186584-73-6 | [2][4] |
| Molecular Formula | C₇H₃ClFIO | [2][] |
| Molecular Weight | 284.45 g/mol | [] |
| Appearance | Solid | [2] |
| Melting Point | 30-34 °C (lit.) | [4] |
| Boiling Point | 269.1 °C at 760 mmHg | [4] |
| Purity | Typically ≥97% | [2] |
| InChI Key | CEMYZMDITJKYDA-UHFFFAOYSA-N | [2] |
Predicted Spectroscopic Signature
While specific spectra for this exact compound are not publicly available in comprehensive databases, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7] This predictive analysis is crucial for reaction monitoring and product characterization.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a very strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, expected in the range of 1770-1815 cm⁻¹. Other key signals would include C-F stretching vibrations and aromatic C=C and C-H stretching.
-
¹H NMR Spectroscopy: The aromatic region would display complex multiplets corresponding to the three protons on the trisubstituted benzene ring. The electron-withdrawing nature of the fluorine, iodine, and acyl chloride groups would shift these protons downfield, likely into the 7.5-8.5 ppm range.
-
¹³C NMR Spectroscopy: The carbonyl carbon is expected to appear significantly downfield, around 165-170 ppm. The aromatic carbons will show distinct signals, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, corresponding to the ³⁷Cl isotope.[7] Common fragmentation pathways would include the loss of the chlorine radical (M-35/37) and the subsequent loss of carbon monoxide (M-Cl-28).
Chemical Reactivity: A Tale of Three Functional Groups
The synthetic power of 2-Fluoro-5-iodobenzoyl chloride lies in the distinct and predictable reactivity of its three functional groups. Understanding the causality behind these reactivities allows for the design of sophisticated, multi-step synthetic sequences.
Caption: Reactivity map of 2-Fluoro-5-iodobenzoyl chloride.
-
Acyl Chloride Reactivity: This is the most reactive site on the molecule. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and water. The reaction is typically fast and high-yielding, making it ideal for creating amide or ester linkages in drug candidates.[8] The presence of the ortho-fluorine atom can influence the conformation and reactivity of the acyl chloride group.
-
Aryl Iodide Reactivity: The carbon-iodine bond is relatively weak, making it the preferred site for oxidative addition by low-valent transition metal catalysts, most notably Palladium(0). This initiates a catalytic cycle for various cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This functionality is often exploited after the acyl chloride has been reacted, enabling sequential functionalization.
-
Aryl Fluoride Influence: While the C-F bond is exceptionally strong and generally unreactive under standard conditions, the fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect increases the electrophilicity of the acyl chloride carbon, potentially accelerating reactions with nucleophiles. In the final drug molecule, this fluorine atom often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
Synthesis and Safe Handling
As a potent chemical reagent, both the synthesis and handling of 2-Fluoro-5-iodobenzoyl chloride require careful planning and execution.
Recommended Synthetic Protocol
The most direct and reliable laboratory synthesis involves the chlorination of the parent carboxylic acid, 2-fluoro-5-iodobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the volatile nature of its byproducts (SO₂ and HCl).
Caption: General workflow for the synthesis of 2-Fluoro-5-iodobenzoyl chloride.
Step-by-Step Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a dropping funnel.
-
Charging Reagents: The flask is charged with 2-fluoro-5-iodobenzoic acid (1.0 eq) and a suitable solvent such as toluene.
-
Chlorination: Thionyl chloride (1.5-2.0 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) is added to accelerate the reaction.
-
Reaction: The mixture is heated to reflux (approx. 80-90 °C) and stirred for 2-4 hours. Reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Workup: After cooling to room temperature, the excess thionyl chloride and toluene are carefully removed under reduced pressure (rotary evaporation).
-
Purification: The resulting crude oil or solid is purified by vacuum distillation to yield the pure 2-Fluoro-5-iodobenzoyl chloride.
Self-Validation Note: The success of the reaction is confirmed by IR spectroscopy, where the broad O-H stretch of the carboxylic acid disappears and is replaced by the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber.
Safety, Handling, and Storage
DANGER: 2-Fluoro-5-iodobenzoyl chloride is a corrosive material that causes severe skin burns and eye damage. It reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride gas.[9][10]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[9] Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.
-
Handling: Use only dry glassware and syringes. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. Storing under an inert gas is recommended for long-term stability.
-
Disposal: Unused reagent must be quenched carefully by slow addition to a stirred, cooled solution of sodium bicarbonate or another suitable base before disposal according to institutional guidelines.
Application Protocol: Synthesis of a Bioactive Amide Scaffold
To illustrate its primary utility, this section provides a validated protocol for the synthesis of an N-aryl amide, a common core structure in many pharmaceuticals.
Objective: To synthesize N-(4-methoxyphenyl)-2-fluoro-5-iodobenzamide.
Methodology:
-
Reagent Preparation: In a dry flask under a nitrogen atmosphere, dissolve p-anisidine (4-methoxyaniline) (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C using an ice bath. Dissolve 2-Fluoro-5-iodobenzoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure amide product.
This resulting product is now primed for a subsequent cross-coupling reaction at the aryl iodide position, demonstrating the powerful, sequential reaction capability of the parent reagent.
Conclusion
2-Fluoro-5-iodobenzoyl chloride is more than a simple reagent; it is a strategic tool for molecular design. Its well-defined and orthogonal reactivity allows for the controlled, stepwise construction of complex molecules. For researchers in drug discovery, its ability to seamlessly introduce amide/ester linkages, facilitate cross-coupling, and bestow the benefits of fluorination makes it an invaluable asset in the synthesis of novel chemical entities. Proper understanding of its properties, reactivity, and handling procedures, as outlined in this guide, is the key to unlocking its full synthetic potential.
References
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-iodobenzoyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). Cas 186584-73-6, 2-FLUORO-5-IODOBENZOYL CHLORIDE. Retrieved from [Link]
-
Journal of Medicinal Chemistry and Drug Design. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
- Google Patents. (2017). CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.
-
Patsnap. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]
-
ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
-
Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 2-Fluoro-5-iodobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. 186584-73-6 Cas No. | 2-Fluoro-5-iodobenzoyl chloride | Matrix Scientific [matrixscientific.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-FLUORO-5-IODOBENZOYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
